KRAS inhibitor-13
CAS No.:
Cat. No.: VC16663735
Molecular Formula: C25H19ClFN3O2S
Molecular Weight: 480.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H19ClFN3O2S |
|---|---|
| Molecular Weight | 480.0 g/mol |
| IUPAC Name | 1-[(1S,5S)-6-[5-chloro-7-fluoro-6-(3-hydroxynaphthalen-1-yl)-2,1-benzothiazol-3-yl]-2,6-diazabicyclo[3.2.0]heptan-2-yl]prop-2-en-1-one |
| Standard InChI | InChI=1S/C25H19ClFN3O2S/c1-2-21(32)29-8-7-19-20(29)12-30(19)25-17-11-18(26)22(23(27)24(17)28-33-25)16-10-14(31)9-13-5-3-4-6-15(13)16/h2-6,9-11,19-20,31H,1,7-8,12H2/t19-,20-/m0/s1 |
| Standard InChI Key | URKYROWBWZUPML-PMACEKPBSA-N |
| Isomeric SMILES | C=CC(=O)N1CC[C@H]2[C@@H]1CN2C3=C4C=C(C(=C(C4=NS3)F)C5=CC(=CC6=CC=CC=C65)O)Cl |
| Canonical SMILES | C=CC(=O)N1CCC2C1CN2C3=C4C=C(C(=C(C4=NS3)F)C5=CC(=CC6=CC=CC=C65)O)Cl |
Introduction
Molecular Mechanism of Pan-KRAS Inhibition
Structural Basis for KRAS Selectivity
The evolutionary divergence in the GTPase domain of RAS isoforms underpins the selectivity of BI-2865 and BI-2493 for KRAS. Key residues such as H95 in KRAS (versus L95 in NRAS and Q95 in HRAS) impose orthosteric and allosteric constraints that favor inhibitor binding to KRAS. Substitution of H95 in NRAS (L95H) rendered it nearly as sensitive as KRAS to inhibition, whereas analogous changes in HRAS (Q95H) only partially restored sensitivity . Isothermal titration calorimetry (ITC) confirmed high-affinity binding (Kd ≈ 20–50 nM) to GDP-loaded KRAS mutants, with minimal interaction with GTP-bound states or other RAS isoforms .
Inhibition of Nucleotide Exchange
BI-2865 blocked nucleotide exchange in KRAS mutants with an IC50 of 1–12 nM in cellular assays, effectively trapping KRAS in its inactive state. This mechanism contrasts with covalent G12C inhibitors like sotorasib, which require a reactive cysteine residue. The inhibitor’s efficacy correlated with the nucleotide cycling rate of KRAS mutants: slower-cycling variants (e.g., G12V, Q61H) exhibited delayed inhibition kinetics (rate constant 0.05 ± 0.01 min−1) compared to wild-type KRAS (0.2 min−1) .
Preclinical Efficacy Across KRAS Mutants
In Vitro Profiling in Cancer Cell Lines
A panel of 39 cancer cell lines (24 KRAS mutant, 7 wild-type, 8 upstream-activated) revealed potent suppression of ERK phosphorylation (mean IC50 ≈ 70–150 nM) and proliferation (IC50 ≈ 10–500 nM) exclusively in KRAS mutant models . Resistance was observed in G12R and Q61L/K/R mutants, likely due to altered nucleotide cycling or effector binding. Compensation by NRAS/HRAS activation mitigated effects in wild-type cells, underscoring the dependency of KRAS mutant tumors on KRAS signaling .
Table 1: Efficacy of BI-2865 in Common KRAS Mutants
| Mutation | ERK Inhibition IC50 (nM) | Proliferation IC50 (nM) | Nucleotide Cycling Rate (min−1) |
|---|---|---|---|
| G12C | 120 ± 15 | 150 ± 20 | 0.06 ± 0.01 |
| G12D | 90 ± 10 | 130 ± 18 | 0.05 ± 0.01 |
| G12V | 110 ± 12 | 170 ± 25 | 0.04 ± 0.01 |
| Q61H | 200 ± 25 | 300 ± 35 | 0.03 ± 0.01 |
| Wild-Type | >10,000 | >10,000 | 0.20 ± 0.03 |
In Vivo Antitumor Activity
BI-2493, optimized for pharmacokinetics, demonstrated dose-dependent tumor growth inhibition (60–80% reduction vs. vehicle) in xenograft models of KRAS G12D, G12V, and A146V mutants. Pharmacodynamic analyses confirmed sustained suppression of ERK phosphorylation (≥70% at 24 h) and DUSP6 mRNA expression in tumors, with plasma concentrations exceeding the cellular IC90 for >12 h . No weight loss or overt toxicity was observed, supporting a favorable therapeutic index.
Transcriptional and Signaling Consequences
MAPK Pathway Suppression
RNA sequencing in 22 KRAS mutant models treated for 2 h revealed rapid downregulation of MEK/ERK-driven transcripts (e.g., DUSP6, SPRY2) and upregulation of ERK-repressed genes (e.g., CDKN1A). The effector output score—a metric quantifying pathway activity—showed 85% suppression of MAPK signaling in mutants versus 15% in wild-type cells (FDR < 0.001) . PI3K/AKT and RAL pathways were largely unaffected, highlighting the specificity for MAPK axis inhibition.
Apoptotic Induction
Caspase-3/7 activation increased 3–5 fold in KRAS mutant cell lines (e.g., H358, HCT116) after 72 h of treatment, whereas wild-type cells showed no response. Serum deprivation enhanced potency (IC50 reduced by 50%), consistent with reduced growth factor-driven nucleotide exchange in low-nutrient conditions .
Resistance Mechanisms and Limitations
Primary and Acquired Resistance
Despite broad efficacy, intrinsic resistance was noted in 15% of KRAS mutant models, particularly those with G12R or Q61L/K/R substitutions. Double mutants (e.g., A59G) exhibited 10-fold reduced drug sensitivity due to impaired inhibitor binding . Prolonged exposure in vitro led to adaptive MAPK reactivation via RAF dimerization or RTK upregulation, mechanisms analogous to those seen with covalent KRAS inhibitors .
Compensatory NRAS/HRAS Activation
In KRAS wild-type cells, BI-2865 treatment increased NRAS/HRAS-GTP levels by 2–3 fold, mitigating antiproliferative effects. Dual KRAS/NRAS knockdown restored sensitivity (IC50 ≈ 50 nM), suggesting combination strategies with MEK inhibitors or SOS1 antagonists to overcome compensation .
Clinical Implications and Future Directions
Therapeutic Landscape
BI-2865 and BI-2493 expand the scope of KRAS-targeted therapy beyond G12C mutants, addressing 80% of KRAS-driven cancers. Their non-covalent mechanism avoids the pharmacokinetic limitations of covalent inhibitors and enables intermittent dosing regimens. Phase I trials are anticipated to evaluate safety in patients with pancreatic, colorectal, and non-small cell lung carcinomas.
Biomarker Development
Nucleotide cycling rate, measurable via KRAS-CRAF biosensors, emerges as a potential predictor of response. Tumors with faster cycling (e.g., G12D, G13D) may achieve deeper pathway suppression, whereas slow cyclers (e.g., Q61H) might require combination therapies.
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